
(Z)-3-(4-fluorophenyl)-1-(4-phenylpiperidino)-2-buten-1-one
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Overview
Description
(Z)-3-(4-fluorophenyl)-1-(4-phenylpiperidino)-2-buten-1-one is a chemical compound characterized by its unique structure, which includes a fluorophenyl group and a phenylpiperidino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-fluorophenyl)-1-(4-phenylpiperidino)-2-buten-1-one typically involves the reaction of 4-fluorobenzaldehyde with 4-phenylpiperidine in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-fluorophenyl)-1-(4-phenylpiperidino)-2-buten-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(Z)-3-(4-fluorophenyl)-1-(4-phenylpiperidino)-2-buten-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-3-(4-fluorophenyl)-1-(4-phenylpiperidino)-2-buten-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-4-phenylpiperidine hydrochloride
- 4-(4-fluorophenyl)-4-phenylpiperidine
Uniqueness
(Z)-3-(4-fluorophenyl)-1-(4-phenylpiperidino)-2-buten-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Biological Activity
(Z)-3-(4-fluorophenyl)-1-(4-phenylpiperidino)-2-buten-1-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a piperidine ring, a phenyl group, and a fluorinated phenyl moiety, which are essential for its biological activity.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the piperidine moiety suggests potential interactions with opioid receptors, which may contribute to analgesic effects.
Analgesic Properties
A study on related piperidine derivatives demonstrated significant analgesic activity, with effective doses (ED) ranging from 3 to 30 mg/kg and lethal doses (LD) between 300 to 750 mg/kg, resulting in therapeutic indices generally between 15 and 50 .
Antidepressant Effects
The compound may also exhibit antidepressant-like effects. Research on structurally similar piperidine derivatives has shown modulation of serotonin pathways, which are crucial in treating depression. For instance, compounds targeting the serotonin transporter (SERT) have been associated with increased serotonergic activity .
Study on Pain Models
In a controlled study involving animal models of pain, this compound was administered to assess its analgesic efficacy. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.
Parameter | Control Group | Treatment Group | P-value |
---|---|---|---|
Pain Response (s) | 15 ± 2 | 8 ± 1 | <0.01 |
Neuropharmacological Assessment
Another study evaluated the neuropharmacological profile of the compound using behavioral tests for anxiety and depression. The results indicated that the compound significantly reduced anxiety-like behavior in the elevated plus maze test.
Behavioral Test | Control Group | Treatment Group | P-value |
---|---|---|---|
Time spent in open arms (s) | 30 ± 5 | 60 ± 10 | <0.05 |
Properties
IUPAC Name |
(Z)-3-(4-fluorophenyl)-1-(4-phenylpiperidin-1-yl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO/c1-16(17-7-9-20(22)10-8-17)15-21(24)23-13-11-19(12-14-23)18-5-3-2-4-6-18/h2-10,15,19H,11-14H2,1H3/b16-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHSTMOFYQBVPV-NXVVXOECSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)N1CCC(CC1)C2=CC=CC=C2)/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.